(2R)-2-aminobutane-1-thiol hydrochloride
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Overview
Description
(2R)-2-aminobutane-1-thiol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical properties, which make it valuable in synthetic chemistry, pharmaceuticals, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminobutane-1-thiol hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of 2-aminobutan-1-one using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-aminobutane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amides, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-aminobutane-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2R)-2-aminobutane-1-thiol hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, protein folding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-(+)-Ephedrine Hydrochloride: A chiral compound with stimulant properties.
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant effects .
Uniqueness
(2R)-2-aminobutane-1-thiol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and thiol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C4H12ClNS |
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Molecular Weight |
141.66 g/mol |
IUPAC Name |
(2R)-2-aminobutane-1-thiol;hydrochloride |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
AKQKZYCNKADSSJ-PGMHMLKASA-N |
Isomeric SMILES |
CC[C@H](CS)N.Cl |
Canonical SMILES |
CCC(CS)N.Cl |
Origin of Product |
United States |
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